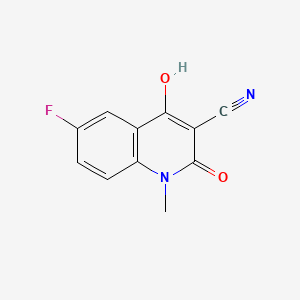
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitrile group at the 3rd position of the quinoline ring
準備方法
The synthesis of 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of the fluorine atom: The fluorination step can be carried out using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation and nitrile introduction: These functional groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
作用機序
The mechanism by which 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The pathways involved often include binding to the active site of the target enzyme, thereby blocking its activity.
類似化合物との比較
Similar compounds to 6-Fluoro-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarbonitrile include other fluoroquinolones such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
特性
分子式 |
C11H7FN2O2 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
6-fluoro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O2/c1-14-9-3-2-6(12)4-7(9)10(15)8(5-13)11(14)16/h2-4,15H,1H3 |
InChIキー |
ZZTFTBXSDCYBPF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


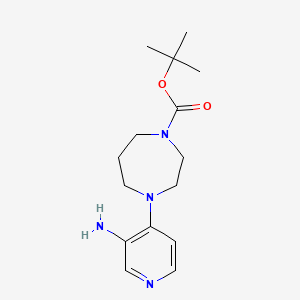
![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
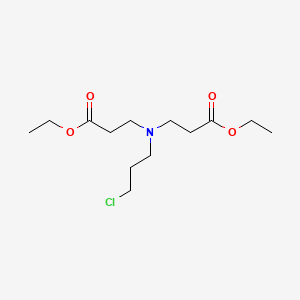
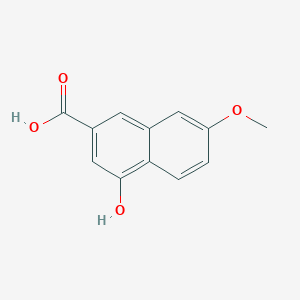
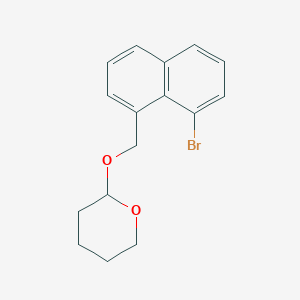
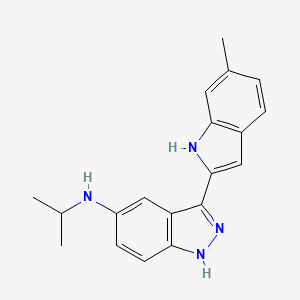
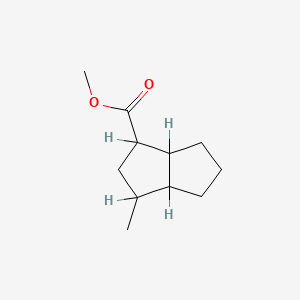
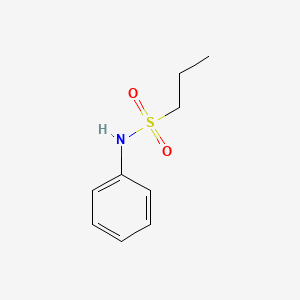
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
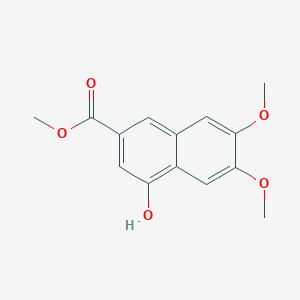
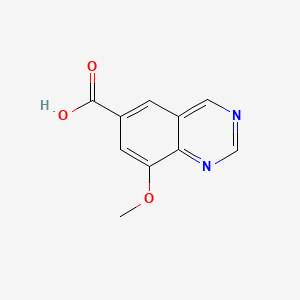
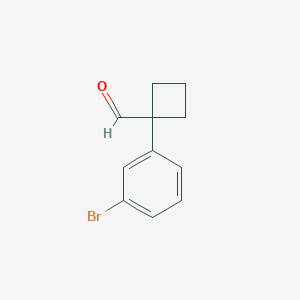
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
